molecular formula C14H19ClN2O4S B4446991 N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide

N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide

Cat. No.: B4446991
M. Wt: 346.8 g/mol
InChI Key: QEMAYBCUMUXNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring, a tetrahydrofuran moiety, and a beta-alaninamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride reagent under basic conditions. This is followed by the coupling of the resulting sulfonyl chloride with tetrahydrofuran-2-ylmethylamine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N3-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new sulfonyl derivatives.

Scientific Research Applications

N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The beta-alaninamide backbone can interact with cellular receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide can be compared with other sulfonyl-containing compounds, such as:

  • N~3~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
  • N~3~-[(4-bromophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide

These similar compounds share structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different halogen atoms (chlorine, bromine) or alkyl groups (methyl) can influence the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of N3-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c15-11-3-5-13(6-4-11)22(19,20)17-8-7-14(18)16-10-12-2-1-9-21-12/h3-6,12,17H,1-2,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMAYBCUMUXNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
Reactant of Route 2
Reactant of Route 2
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
Reactant of Route 3
Reactant of Route 3
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
Reactant of Route 4
Reactant of Route 4
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
Reactant of Route 5
Reactant of Route 5
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide
Reactant of Route 6
Reactant of Route 6
N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.